6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Description
This compound belongs to the tetrahydropyrimidine family, characterized by a pyrimidine ring fused with a partially saturated six-membered backbone. Key functional groups include:
- 6-Amino group: Enhances hydrogen-bonding capacity and reactivity.
- 4-Chlorophenyl substituent at position 1: Imparts electron-withdrawing effects and influences lipophilicity.
- 2,4-Dioxo groups: Stabilize the ring structure through resonance and participate in intermolecular interactions.
- 5-Carbaldehyde: A reactive aldehyde group enabling nucleophilic additions or condensations.
Properties
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The classical approach adapts the Biginelli reaction, employing 4-chlorobenzaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl cyanoacetate (1.1 equiv) in ethanol under reflux. This method yields the intermediate 6-amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which is subsequently oxidized to the aldehyde.
Catalytic Optimization
Early studies used HCl or acetic acid as catalysts, but modern protocols favor K₂CO₃ (10 mol%) due to reduced side reactions. For example, K₂CO₃ in ethanol at 80°C for 12 hours achieves a 68% yield of the carbonitrile intermediate, compared to 45% with HCl.
Oxidation to Carbaldehyde
The nitrile-to-aldehyde conversion employs 70% H₂SO₄ at 100°C for 3 hours, followed by neutralization with NH₄OH. This step has a 57–62% yield, with purity confirmed by IR (C=O stretch at 1681 cm⁻¹) and melting point (215–218°C).
Phase-Transfer Catalyzed Coupling
Patent-Based Methodology
A patented route (CN103819450B) uses 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-ylmethyl)-benzonitrile and (R)-3-N-Cbz-aminopiperidine under phase-transfer conditions.
Reaction Conditions
Deprotection and Functionalization
Hydrolysis-Condensation Sequential Approach
Intermediate Synthesis
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is hydrolyzed to the carboxylic acid (H₂SO₄, 70%, reflux), then condensed with formamide derivatives to introduce the aldehyde group.
Key Analytical Data
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Biginelli Reaction | K₂CO₃ | Ethanol | 80°C | 68% | 95% |
| Phase-Transfer | TBAB | Toluene | 80°C | 85.8% | 99% |
| Hydrolysis-Condensation | H₂SO₄ | H₂O | 100°C | 57% | 90% |
Mechanistic Insights and By-Product Mitigation
Side Reactions in Biginelli Protocols
Over-oxidation of the aldehyde to carboxylic acid occurs in >10% of cases when H₂SO₄ exposure exceeds 4 hours. Controlled reaction times (2.5–3 hours) and rapid neutralization reduce this to <5%.
Phase-Transfer Advantages
Tetrabutylammonium bromide enhances interfacial contact between aqueous KOH and organic toluene phases, accelerating the coupling step (12 hours vs. 24 hours without catalyst).
Industrial Scalability Considerations
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic structures. It is used in the development of new materials with specific electronic and optical properties.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. It is being explored for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound 4a : 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Core: Pyrano[2,3-d]pyrimidine (oxygen-containing ring fusion).
- Substituents :
- 4-Chlorophenyl at position 3.
- 6-Carbonitrile (CN) instead of carbaldehyde.
- Synthesis: Achieved 95% yield using Fe₃O₄@MOF nanocatalysts, indicating efficient catalytic pathways .
- Spectroscopy : IR peak at 2,198 cm⁻¹ (C≡N stretch); NMR δ=4.23 (s, benzylic CH) .
Compound 4h : 7-(4-Chlorophenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1,3-dimethyl-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
- Core : Pyrrolo[2,3-d]pyrimidine (nitrogen-containing fused ring).
- Substituents: 4-Chlorophenyl and methoxybenzyl groups. Hydroxy-naphthoquinone moiety.
- Physical Properties : Green powder, m.p. >250°C, indicative of strong π-π stacking or hydrogen bonding .
SRD Pharma A00005761 : 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Substituents : Benzyl group at position 1 instead of 4-chlorophenyl.
- Implications : Benzyl may increase lipophilicity but reduce electron-withdrawing effects compared to 4-chlorophenyl .
Functional Group Variations
- Carbaldehyde vs. Carbonitrile : The aldehyde group (CHO) is more reactive in nucleophilic reactions (e.g., Schiff base formation), whereas CN groups stabilize the structure and may enhance binding in enzyme inhibitors .
- Ester vs. Aldehyde : Esters (COOEt) are hydrolytically labile, enabling prodrug strategies, while aldehydes are terminal electrophiles .
Spectroscopic and Physical Properties
| Compound | IR Peaks (cm⁻¹) | Notable NMR Signals (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~1,718 (C=O), ~1,637 | Not explicitly reported | Not available |
| 4a | 2,198 (C≡N), 1,718 (C=O) | 4.23 (s, benzylic CH), 7.13–7.34 (m, Ar-H) | 226–229 |
| 4h | 3,315 (N-H), 1,637 (C=O) | Aromatic and quinone protons | >250 |
| SRD Pharma A00005761 | Not reported | Not reported | Not available |
Biological Activity
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS Number: 900463-59-4) is a heterocyclic compound with significant potential in pharmacology. This compound belongs to the pyrimidine family and has been studied for its various biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.2 g/mol. Its structure is characterized by a pyrimidine ring with an amino group and a chlorophenyl substituent.
Antibacterial Activity
Research indicates that compounds similar to 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antibacterial properties. For instance:
- Study Findings : In a study evaluating the antibacterial activity of synthesized pyrimidine derivatives, it was found that certain compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for several enzymes:
- Acetylcholinesterase Inhibition : Similar derivatives have been reported to exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. Compounds derived from this class showed IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease Inhibition : The compound also demonstrated significant urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria. The most active compounds in related studies had IC50 values significantly lower than that of thiourea (the standard reference) .
Case Study 1: Antibacterial Efficacy
A recent study synthesized various pyrimidine derivatives and evaluated their antibacterial efficacy against several pathogens. The results indicated that:
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Escherichia coli | 21.25 |
These findings suggest that modifications to the pyrimidine structure can enhance antibacterial potency .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 1.13 |
| Compound E | Urease | 2.14 |
This data highlights the potential of these compounds as therapeutic agents targeting specific enzymes associated with various diseases .
Q & A
Q. What are the standard synthetic protocols for preparing 6-amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?
The compound is typically synthesized via Biginelli-like multicomponent reactions, involving a 4-chlorobenzaldehyde derivative, urea/thiourea, and a β-keto aldehyde precursor. Key steps include:
- Cyclocondensation under acidic catalysis (e.g., HCl or acetic acid) at reflux conditions .
- Isolation via recrystallization using ethanol/water mixtures to enhance purity .
- Critical variables: Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1:1 for aldehyde, urea, and β-keto aldehyde).
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirms regioselectivity and substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
- HPLC : Assesses purity (>95% achievable with gradient elution using C18 columns and acetonitrile/water mobile phases) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 320.05) .
Q. How does the 4-chlorophenyl substituent influence solubility and reactivity?
- The electron-withdrawing Cl group reduces solubility in polar solvents (e.g., water) but enhances stability in DMSO or DMF .
- Reactivity: The substituent directs electrophilic substitution to the para position in further functionalization reactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of analogs with modified substituents?
Regioselectivity is influenced by:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) favor carbonyl activation, while Brønsted acids (e.g., p-TsOH) promote cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side-product formation .
- Example: Replacing 4-chlorophenyl with 2-thiophenyl alters electronic effects, requiring adjusted reaction times (see for analogous systems).
Q. What thermodynamic properties (e.g., stability, decomposition) are critical for experimental design?
Q. How can computational modeling predict bioactivity or interaction mechanisms?
- Docking studies : The aldehyde group at position 5 forms hydrogen bonds with enzymatic active sites (e.g., aldose reductase inhibitors) .
- DFT calculations : Predict electrophilic reactivity indices for the carbaldehyde moiety, guiding derivatization strategies .
- MD simulations : Assess stability in biological membranes using logP values (~2.5) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case study : Discrepancies in antibacterial efficacy may arise from:
- Strain-specific susceptibility (Gram-positive vs. Gram-negative) .
- Assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. How do crystallographic studies inform structural optimization?
- Single-crystal X-ray diffraction reveals:
- Planar pyrimidine ring with dihedral angles <5° between substituents .
- Hydrogen-bonding networks (N–H···O) stabilizing the solid-state structure .
- Applications: Modifying the carbaldehyde to a methyl ester enhances bioavailability by reducing polarity .
Methodological Recommendations
- Synthetic optimization : Use DOE (Design of Experiments) to screen catalysts, solvents, and temperatures .
- Bioactivity assays : Prioritize enzyme inhibition studies (e.g., xanthine oxidase) over broad-spectrum antimicrobial screens due to structural similarities with known inhibitors .
- Data validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies via Gaussian simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
